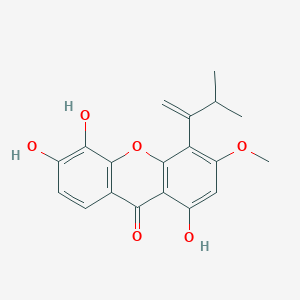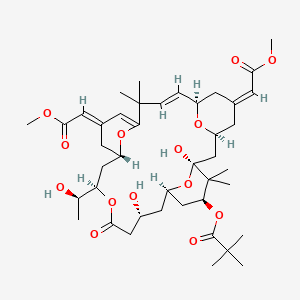
Ciclohexano-1-carbonil-CoA
Descripción general
Descripción
Cyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid. It is functionally related to a cyclohexanecarboxylic acid. It is a conjugate acid of a cyclohexane-1-carbonyl-CoA(4-).
Aplicaciones Científicas De Investigación
Papel en las reacciones bioquímicas
El Ciclohexano-1-carbonil-CoA es un acil-CoA que resulta de la condensación formal del grupo tiol de la coenzima A con el grupo carboxilo del ácido ciclohexano-1-carboxílico . Juega un papel crucial como donante de acilo en varias reacciones bioquímicas .
Implicación en procesos de fermentación
Este compuesto media la conversión de this compound en Ciclohex-1-eno-1-carbonil-CoA en la biosíntesis del ciclohexano-1-carboxilato . Este es un subproducto producido durante la fermentación de benzoato y crotonato a acetato .
Interacción con enzimas
El this compound interactúa con la enzima this compound deshidrogenasa . Esta enzima media la conversión de this compound en Ciclohex-1-eno-1-carbonil-CoA .
Papel en el metabolismo microbiano
En el metabolismo de ciertos microorganismos como Syntrophus aciditrophicus, el this compound juega un papel importante . Está involucrado en la fermentación de benzoato y crotonato en estos organismos .
Derivado estructural
El this compound es un derivado estructural del ácido ciclohexanocarboxílico . También está relacionado con otras estructuras como el 2-hidroxi-6-oxothis compound, el 2-oxothis compound y el 2-hidroxithis compound .
Mecanismo De Acción
Target of Action
Cyclohexane-1-carbonyl-CoA, also known as Cyclohexanecarboxyl-coenzyme A, primarily targets the enzyme cyclohexane-1-carbonyl-CoA reductase (NADP+) . This enzyme is involved in a pathway that transforms shikimate to cyclohexane-1-carbonyl-CoA by a series of dehydration and double-bond reduction steps .
Mode of Action
The compound interacts with its target enzyme through a formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid . This interaction results in the conversion of cyclohexane-1-carbonyl-CoA into cyclohex-1-ene-1-carbonyl-CoA .
Biochemical Pathways
Cyclohexane-1-carbonyl-CoA is involved in the biosynthesis of cyclohexane-1-carboxylate, a by-product produced during the fermentation of benzoate and crotonate to acetate . The enzyme cyclohexane-1-carbonyl-CoA reductase (NADP+) catalyzes this process .
Result of Action
The action of cyclohexane-1-carbonyl-CoA results in the production of cyclohex-1-ene-1-carbonyl-CoA . This conversion is part of a larger biochemical pathway that leads to the production of cyclohexane-1-carboxylate .
Análisis Bioquímico
Biochemical Properties
Cyclohexane-1-carbonyl-CoA acts as an acyl donor in biochemical reactions, transferring acyl groups between molecular entities . One of the key enzymes interacting with cyclohexane-1-carbonyl-CoA is cyclohexane-1-carbonyl-CoA reductase (NADP+), which catalyzes the reduction of cyclohexane-1-carbonyl-CoA to cyclohex-1-ene-1-carbonyl-CoA . This enzyme is involved in the pathway that transforms shikimate to cyclohexane-1-carbonyl-CoA through a series of dehydration and double-bond reduction steps .
Cellular Effects
Cyclohexane-1-carbonyl-CoA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an acyl donor, facilitating the transfer of acyl groups to other biomolecules, which can affect cellular functions . The interactions of cyclohexane-1-carbonyl-CoA with enzymes and proteins can lead to changes in metabolic flux and the regulation of gene expression .
Molecular Mechanism
At the molecular level, cyclohexane-1-carbonyl-CoA exerts its effects through binding interactions with specific enzymes and proteins. For instance, cyclohexane-1-carbonyl-CoA reductase (NADP+) binds to cyclohexane-1-carbonyl-CoA and catalyzes its reduction . This interaction involves the transfer of electrons from NADP+ to cyclohexane-1-carbonyl-CoA, resulting in the formation of cyclohex-1-ene-1-carbonyl-CoA . Additionally, cyclohexane-1-carbonyl-CoA can influence gene expression by acting as a substrate for enzymes involved in acylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexane-1-carbonyl-CoA can change over time due to its stability and degradation. Studies have shown that cyclohexane-1-carbonyl-CoA is relatively stable under physiological conditions . Its degradation can occur through enzymatic hydrolysis, leading to the formation of cyclohexane-1-carboxylic acid and coenzyme A . Long-term effects on cellular function may include alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of cyclohexane-1-carbonyl-CoA in animal models vary with different dosages. At low doses, cyclohexane-1-carbonyl-CoA may enhance metabolic processes by acting as an acyl donor . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical changes .
Metabolic Pathways
Cyclohexane-1-carbonyl-CoA is involved in the anaerobic degradation of cyclohexane-1-carboxylate . This pathway includes the conversion of cyclohexane-1-carboxylate to cyclohexane-1-carbonyl-CoA, followed by further degradation to cyclohex-1-ene-1-carbonyl-CoA . Enzymes such as cyclohexane-1-carbonyl-CoA reductase (NADP+) play a crucial role in this metabolic pathway .
Transport and Distribution
Within cells, cyclohexane-1-carbonyl-CoA is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can participate in metabolic reactions . The accumulation of cyclohexane-1-carbonyl-CoA in certain tissues can influence its biochemical activity and function .
Subcellular Localization
Cyclohexane-1-carbonyl-CoA is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct cyclohexane-1-carbonyl-CoA to specific organelles, affecting its biochemical role .
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKGVRHSLILFG-TYHXJLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975010 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-12-3 | |
| Record name | Coenzyme A, S-cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANECARBOXYL-COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclohexanecarboxyl-coenzyme A fit into the metabolic pathway of benzoate and crotonate degradation in Syntrophus aciditrophicus?
A: Syntrophus aciditrophicus utilizes both benzoate and crotonate as energy sources in anaerobic conditions. Research has revealed that cyclohexanecarboxyl-coenzyme A is a central intermediate in the formation of cyclohexane carboxylate, a final product of both metabolic pathways [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-2-[(4aS,7R,8R,8aS)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-ylidene]acetaldehyde](/img/structure/B1245452.png)









